

An In-depth Technical Guide to the Physicochemical Properties of [Glu4]-Oxytocin

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Compound of Interest

Compound Name: [Glu4]-Oxytocin

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This technical guide provides a comprehensive overview of the physicochemical properties of **[Glu4]-Oxytocin**, a synthetic analogue of the neurohypophysial hormone oxytocin. This document details its chemical characteristics, conformational properties, and the pertinent experimental methodologies for its synthesis, purification, and characterization. Furthermore, it outlines the canonical signaling pathway activated upon its binding to the oxytocin receptor.

Physicochemical Properties

[Glu4]-Oxytocin, also known by its systematic IUPAC name, is a cyclic nonapeptide where the glutamine residue at position 4 of the native oxytocin sequence is substituted with a glutamic acid residue. This substitution introduces a carboxylic acid group in place of the carboxamide group, altering the molecule's charge and potential for interaction.

A summary of its key physicochemical properties is presented in the table below.

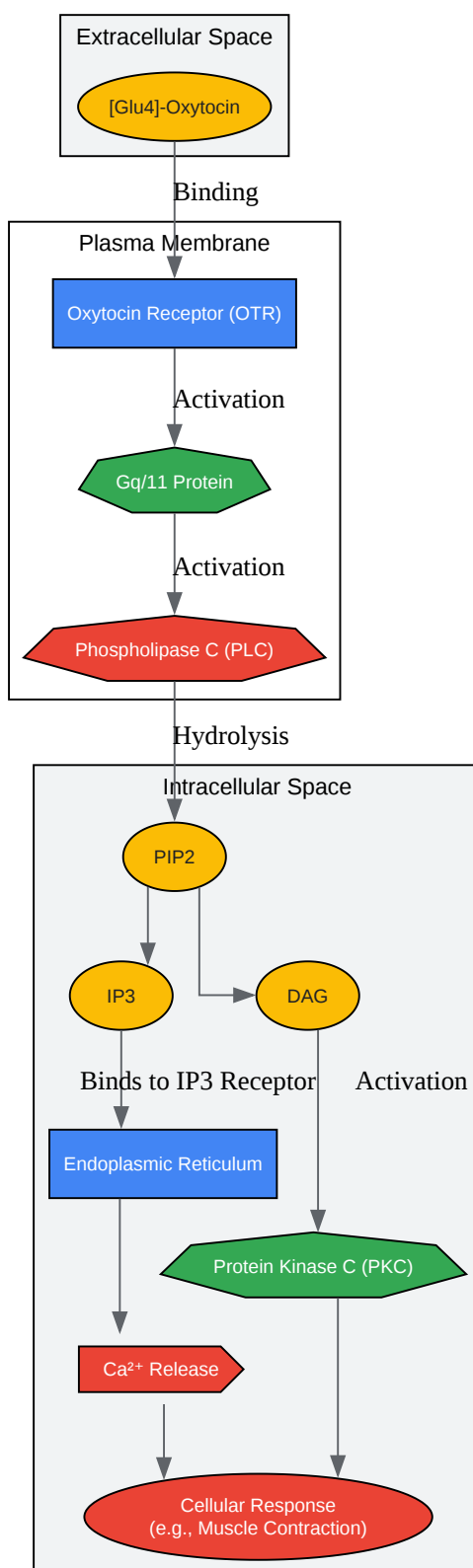
Property	Value	Reference(s)
Molecular Formula	C ₄₃ H ₆₅ N ₁₁ O ₁₃ S ₂	[1]
Molecular Weight	1008.2 g/mol	[1]
Exact Mass	1007.42047352 Da	[1]
CAS Number	4314-67-4	[2]
IUPAC Name	3-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbonyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid	[1]
Synonyms	4-Glu-oxytocin, Oxytocin, glutamic acid(4)-	
Conformation in Aqueous Solution	Similar to native oxytocin, existing in a dynamic equilibrium of conformations. The peptide backbone conformation is minimally perturbed upon metal ion coordination.	
Storage Temperature	2-8°C	
Purity (Typical)	≥98%	

Note on Biological Activity: Quantitative data for the binding affinity (K_i or IC₅₀) of **[Glu4]-Oxytocin** to the human oxytocin receptor could not be definitively ascertained from publicly

available literature at the time of this review. However, a study on a similar analogue, [Glu(NHNH₂)₄]oxytocin, where the side-chain carboxamide of glutamine is replaced by a hydrazide, showed decreased uterotonic, milk ejection, antidiuretic, and pressor activities compared to native oxytocin. This suggests that modification at the 4th position can significantly impact biological function.

Signaling Pathway

[Glu₄]-Oxytocin is expected to exert its biological effects through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by the activation of the OTR involves its coupling to Gq/11 proteins. This interaction triggers a series of intracellular events culminating in a physiological response.



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[Glu4]-Oxytocin Gq Signaling Pathway

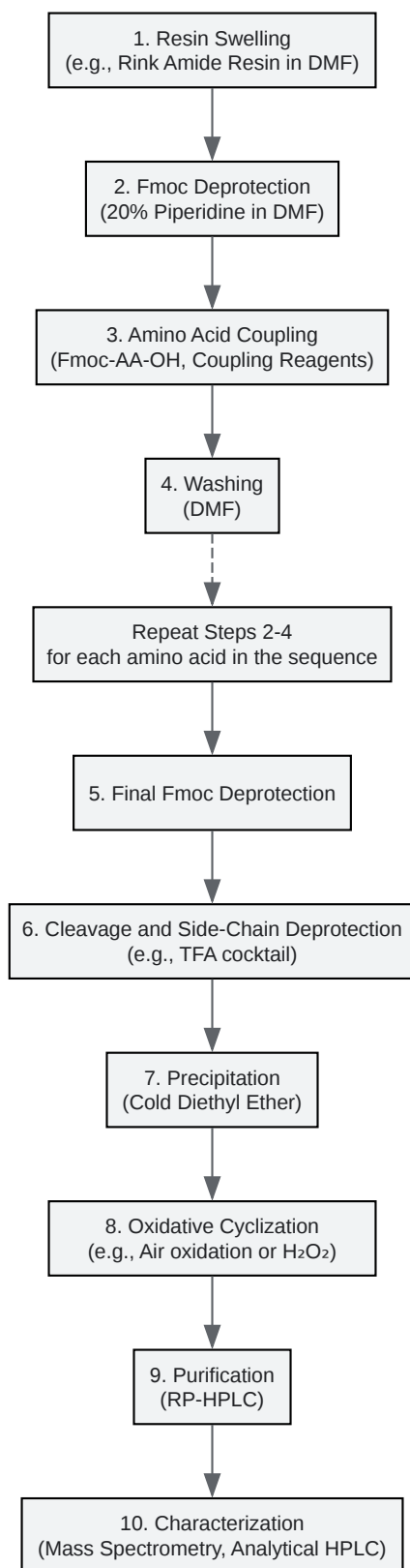
Upon binding of **[Glu4]-Oxytocin** to the OTR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to a cascade of downstream cellular responses, such as smooth muscle contraction.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of **[Glu4]-Oxytocin**. The following sections provide generalized protocols adapted from standard procedures for oxytocin and its analogues.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of **[Glu4]-Oxytocin** can be efficiently achieved using Fmoc-based solid-phase peptide synthesis.



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Fmoc-SPPS Workflow for [Glu4]-Oxytocin

Protocol:

- **Resin Preparation:** Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** Couple the C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling agent such as HBTU/DIPEA or DIC/Oxyma.
- **Washing:** Wash the resin thoroughly with DMF to remove excess reagents.
- **Chain Elongation:** Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the **[Glu4]-Oxytocin** sequence (Leu, Pro, Cys(Trt), Asn(Trt), Glu(OtBu), Ile, Tyr(tBu), Cys(Trt)).
- **Cleavage and Deprotection:** After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
- **Precipitation and Lyophilization:** Precipitate the crude linear peptide in cold diethyl ether, wash, and lyophilize.
- **Oxidative Cyclization:** Dissolve the linear peptide in an aqueous buffer and induce disulfide bond formation through oxidation (e.g., air oxidation or using an oxidizing agent like hydrogen peroxide).
- **Purification:** Purify the crude cyclized peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Protocol:

- Column: Utilize a preparative C18 reverse-phase column.
- Mobile Phase:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.1% TFA in acetonitrile.
- Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5-60% Solvent B over 30-60 minutes) at a constant flow rate.
- Detection: Monitor the elution profile at a wavelength of 214 or 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak.
- Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the purified **[Glu4]-Oxytocin** as a white powder.

Mass Spectrometry Characterization

Protocol (Electrospray Ionization - Mass Spectrometry - ESI-MS):

- Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.
- Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- Ionization: Apply a high voltage to the sample solution as it exits a capillary, generating charged droplets that evaporate to produce gas-phase peptide ions.
- Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

- **Data Interpretation:** The resulting mass spectrum will show peaks corresponding to the different charge states of the **[Glu4]-Oxytocin** molecule. Deconvolution of this spectrum will yield the molecular weight of the peptide, which can be compared to the theoretical mass to confirm its identity.

NMR Spectroscopy for Conformational Analysis

Protocol (2D NMR in Aqueous Solution):

- **Sample Preparation:** Dissolve the lyophilized peptide in an appropriate solvent (e.g., 90% H₂O/10% D₂O or a suitable buffer) to a concentration of 1-5 mM.
- **Data Acquisition:** Acquire a series of two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key experiments include:
 - **TOCSY (Total Correlation Spectroscopy):** To identify amino acid spin systems.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.
 - **HSQC (Heteronuclear Single Quantum Coherence):** If isotopic labeling is used, to correlate protons with their attached nitrogens or carbons.
- **Data Processing and Analysis:** Process the NMR data using appropriate software.
- **Resonance Assignment:** Assign the proton resonances to specific amino acids in the peptide sequence.
- **Structural Analysis:** Analyze the NOE cross-peaks to determine inter-proton distances. Use these distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures consistent with the NMR data. This provides insight into the conformational preferences of **[Glu4]-Oxytocin** in solution.

Calcium Mobilization Assay

This assay is used to determine the functional activity of **[Glu4]-Oxytocin** at the oxytocin receptor by measuring changes in intracellular calcium concentration.

Protocol:

- **Cell Culture:** Culture a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media. Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.
- **Dye Loading:** Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
- **Baseline Measurement:** Wash the cells to remove excess dye. Measure the baseline fluorescence using a fluorescence plate reader capable of ratiometric measurements (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).
- **Compound Addition:** Add varying concentrations of **[Glu4]-Oxytocin** to the wells.
- **Signal Detection:** Immediately begin recording the fluorescence ratio over time. An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.
- **Data Analysis:** Plot the peak change in fluorescence ratio against the logarithm of the **[Glu4]-Oxytocin** concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the analogue that elicits a half-maximal response.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **[Glu4]-Oxytocin**. While specific biological activity data, such as receptor binding affinity, remains to be fully elucidated in the public domain, the provided protocols offer a robust framework for the synthesis, purification, characterization, and functional assessment of this oxytocin analogue. The substitution of glutamine with glutamic acid at position 4 is a significant modification that warrants further investigation to fully understand its impact on receptor interaction and subsequent signaling, which will be crucial for any potential therapeutic development.

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